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Cat. No.: B606330 Get Quote

(R)-BPO-27 and GlyH-101 block CFTR activity through fundamentally different mechanisms,

targeting distinct sites on the channel protein.

(R)-BPO-27: An Intracellular Inhibitor

Initially, (R)-BPO-27 was believed to inhibit CFTR by competing with ATP at the nucleotide-

binding domains (NBDs) on the cytoplasmic side of the channel.[2][5] This was supported by

patch-clamp data showing that (R)-BPO-27 increased the EC50 for ATP activation of CFTR.[2]

[5] However, more recent high-resolution cryo-electron microscopy studies have provided a

revised mechanism. These structural studies demonstrate that (R)-BPO-27 directly occludes

the chloride-conducting pore from the intracellular side, binding within the inner vestibule of the

channel.[3][6] This direct pore-blockage mechanism uncouples ATP hydrolysis from ion

conductance, permitting ATP binding and hydrolysis to continue while chloride transport is

halted.[3][6] The (S)-enantiomer of BPO-27 is inactive.[2][5]

GlyH-101: An Extracellular Pore Blocker

In contrast, GlyH-101 is a glycine hydrazide that acts from the extracellular side of the cell

membrane.[1][7][8] It functions as a pore-occluding inhibitor, physically blocking the external

entrance of the CFTR channel.[1][7][9] This mechanism is characterized by a rapid onset and

reversibility of inhibition upon addition or removal of the compound from the extracellular

solution.[1][7] The blockage by GlyH-101 is voltage-dependent, resulting in an inwardly

rectifying current-voltage relationship, meaning its inhibitory effect is stronger at positive

membrane potentials.[1][7][9]
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Comparative Data Overview
The following tables summarize the key quantitative differences between (R)-BPO-27 and

GlyH-101 based on published experimental data.

Table 1: Potency and Efficacy

Parameter (R)-BPO-27 GlyH-101

Potency (IC50 / Ki)
~4-8 nM (cell-based assays)[4]

[10]

Ki: 1.4 µM (at +60 mV) to 5.6

µM (at -60 mV)[1][7][9]

Mechanism
Intracellular pore blockage[3]

[6]

Extracellular pore occlusion[1]

[8]

Voltage Dependence
Voltage-independent block[2]

[5]

Strong voltage-dependent

block[1][7][9]

Effect on Channel Gating

Reduces channel open

probability (Po) and increases

closed time without altering

unitary conductance.[2][5]

Induces fast channel closures

within bursts of openings,

reducing mean open time.[1][7]

[9]

Table 2: Physicochemical and Pharmacokinetic Properties

Property (R)-BPO-27 GlyH-101

Water Solubility High[11][12]

>50-fold more water-soluble

than CFTRinh-172; ~1 mM

solubility[1][7][13]

Metabolic Stability
High; >10-fold greater than

parent compounds[10]

Data not extensively reported,

but derivatives have been

developed for in vivo use[8]

Oral Bioavailability >90% in mice[4][14]

Not reported, but used for

intraluminal administration in

animal models[1][7]
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Table 3: Specificity and Off-Target Effects

Inhibitor Off-Target Effects

(R)-BPO-27

Highly specific for CFTR. At high concentrations

(10 µM), it did not significantly inhibit the

epithelial sodium channel (ENaC) or Ca²⁺-

activated Cl⁻ channels (CaCCs).[4]

GlyH-101

Lacks specificity at concentrations used to

inhibit CFTR. Potently inhibits the Volume-

Sensitive Outwardly Rectifying (VSORC) Cl⁻

channel and the Ca²⁺-activated Cl⁻ channel

(CaCC).[8][15]
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Experimental Protocols
The characterization of (R)-BPO-27 and GlyH-101 relies on several key experimental

techniques.

Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function, providing high-resolution

data on channel activity at the single-molecule or whole-cell level.[16][17]

Objective: To determine the mechanism of action, potency, voltage dependence, and effect

on channel gating kinetics.

Methodology:
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Cell Preparation: Culture cells expressing the target CFTR protein (e.g., CHO, FRT, or

HeLa cells) on glass coverslips.

Configuration:

Whole-Cell: A micropipette forms a tight seal with the cell membrane, which is then

ruptured to allow electrical access to the entire cell. This configuration is used to

measure the total CFTR current from the cell.[2][18]

Inside-Out Patch: After forming a seal, the micropipette is pulled away, excising a small

patch of membrane with the intracellular side facing the bath solution. This allows for

precise control of the solution bathing the cytoplasmic face of the channel, ideal for

studying ATP and (R)-BPO-27 interactions.[2][5]

CFTR Activation: For whole-cell or inside-out patches, CFTR is typically activated by

adding a cAMP agonist like forskolin and/or the catalytic subunit of protein kinase A (PKA)

along with ATP to the appropriate solution.[2][17]

Inhibitor Application: The inhibitor is perfused into the bath solution at varying

concentrations. For GlyH-101, it is applied to the extracellular side. For (R)-BPO-27, it is

applied to the intracellular (bath) side in inside-out patch experiments.[2]

Data Acquisition: Current is recorded in response to a series of voltage steps to generate

a current-voltage (I-V) relationship. This reveals the degree of inhibition and any voltage

dependence.[18] Single-channel recordings are used to analyze open and closed times.[2]

Analysis: Dose-response curves are generated to calculate IC50 or Ki values. Changes in

the I-V curve shape indicate voltage-dependent block.[1]

Ussing Chamber Assay
This method measures net ion transport across an intact epithelial monolayer, providing a

physiological assessment of inhibitor efficacy.[19][20][21]

Objective: To quantify the inhibition of transepithelial chloride secretion.

Methodology:
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Monolayer Culture: Grow epithelial cells (e.g., FRT, Fischer Rat Thyroid, or primary human

bronchial epithelial cells) on permeable filter supports until a polarized monolayer with high

electrical resistance is formed.[22][23]

Mounting: Mount the filter support between the two halves of the Ussing chamber,

separating the apical and basolateral solutions.[20][21]

Measurement: The system measures the short-circuit current (Isc), which is the current

required to clamp the transepithelial voltage to zero and is equivalent to the net ion

transport across the epithelium.[19]

Experimental Sequence:

Establish a stable baseline Isc.

Inhibit sodium transport with amiloride (if necessary).[23]

Activate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) to

the basolateral solution.[23]

Once a stable activated current is achieved, add the CFTR inhibitor ((R)-BPO-27 or

GlyH-101) to the apical (for GlyH-101) or basolateral (for cell-permeable (R)-BPO-27)

side in a cumulative, dose-dependent manner.[4]

Analysis: The reduction in the forskolin-stimulated Isc is used to determine the inhibitory

potency (IC50) of the compound.[4]

Iodide Efflux Assay
This is a cell-based fluorescence assay commonly used for high-throughput screening to

measure CFTR channel activity indirectly.[24][25]

Objective: To rapidly screen for and characterize CFTR inhibitors by measuring their effect

on CFTR-mediated iodide transport.

Methodology:
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Cell Culture: Grow cells co-expressing CFTR and a halide-sensitive yellow fluorescent

protein (YFP) in multi-well plates.[13]

Iodide Loading: Incubate the cells in a buffer containing sodium iodide (NaI). The iodide

enters the cells and is retained.

Assay Procedure:

Replace the iodide-loading buffer with an iodide-free buffer (e.g., containing nitrate).

Place the plate in a fluorescence plate reader and monitor the baseline YFP

fluorescence.

Inject a solution containing a CFTR agonist (e.g., forskolin) along with the inhibitor being

tested.

Activation of CFTR creates an efflux pathway for iodide. As iodide leaves the cells, it no

longer quenches the YFP, causing an increase in fluorescence. The rate of this

fluorescence increase is proportional to CFTR activity.[24][26]

Analysis: The rate of iodide efflux (fluorescence increase) in the presence of the inhibitor is

compared to the control (agonist alone) to determine the percent inhibition.

Conclusion
(R)-BPO-27 and GlyH-101 are both potent inhibitors of the CFTR chloride channel, but they

possess distinct properties that define their optimal applications.

(R)-BPO-27 stands out as a highly promising therapeutic candidate. Its key advantages

include exceptionally high potency (low nanomolar IC50), high specificity for CFTR, excellent

metabolic stability, and high oral bioavailability.[4][10][14] Its intracellular mechanism of

action, recently refined as direct pore blockage, makes it unique among high-potency

inhibitors.[3][6] These "drug-like" properties make it suitable for in vivo studies and potential

clinical development for treating secretory diarrheas and ADPKD.[4]

GlyH-101 remains a valuable and widely used research tool. Its primary strengths are its

rapid and reversible action from the extracellular side and its high water solubility.[1][7] Its
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external binding site makes it an excellent probe for studying the structure and function of

the CFTR outer pore.[7] However, its lower potency (micromolar) and significant off-target

effects on other chloride channels, such as VSORC and CaCC, necessitate careful

interpretation of results and limit its therapeutic potential where target specificity is critical.[8]

[15]

For researchers in drug development, (R)-BPO-27 represents a lead compound with significant

clinical potential. For scientists investigating the biophysics and physiology of the CFTR

channel itself, both inhibitors offer complementary insights, with GlyH-101 providing a classic

tool for probing the external pore and (R)-BPO-27 offering a novel way to study the intracellular

pore and gating dynamics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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